molecular formula C11H9Cl2N3O B6635691 1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile

1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile

Cat. No. B6635691
M. Wt: 270.11 g/mol
InChI Key: HNQTYWSYQBMMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is involved in several physiological processes, including neurotransmission, cardiovascular function, and immune response. In recent years, DPCPX has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and molecular biology.

Scientific Research Applications

1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. For example, this compound has been shown to block the cardioprotective effects of adenosine in ischemic preconditioning, indicating that adenosine A1 receptors are involved in this process. In addition, this compound has been used to investigate the role of adenosine A1 receptors in the regulation of sleep-wake cycles, pain perception, and neuroprotection. Moreover, this compound has been used as a pharmacological tool to validate the specificity of adenosine A1 receptor antagonists and to identify potential drug targets for the treatment of various diseases.

Mechanism of Action

1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system, cardiovascular system, and immune system. Adenosine A1 receptors are involved in several signaling pathways, including the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels. By blocking the adenosine A1 receptor, this compound prevents the downstream effects of adenosine signaling, leading to a variety of physiological and pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to increase heart rate and blood pressure, decrease pain sensitivity, and impair cognitive function. Moreover, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA, indicating its potential role in the regulation of neuronal activity. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile has several advantages as a pharmacological tool for scientific research. First, it is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of adenosine signaling without affecting other signaling pathways. Second, this compound has a well-defined mechanism of action and pharmacokinetic profile, which facilitates its use in experimental design and interpretation. Third, this compound is commercially available and relatively inexpensive, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the experimental conditions and the target tissue or organ. Moreover, this compound may have off-target effects or interact with other signaling pathways, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile and its potential applications in various fields. First, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its interactions with other signaling pathways. Second, the development of more selective and potent adenosine A1 receptor antagonists may enhance the specificity and efficacy of this compound in experimental design. Third, the use of this compound in combination with other pharmacological agents or genetic manipulations may provide insights into the complex interactions between adenosine signaling and other signaling pathways. Fourth, the potential therapeutic applications of this compound in the treatment of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer, warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a potent and selective antagonist of the adenosine A1 receptor, which has potential applications in various fields, including pharmacology, neuroscience, and molecular biology. The synthesis method of this compound involves several steps, and the compound has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. The mechanism of action of this compound involves the selective blocking of the adenosine A1 receptor, leading to diverse biochemical and physiological effects. This compound has several advantages as a pharmacological tool for scientific research, but also some limitations. Finally, there are several future directions for the study of this compound and its potential applications in various fields, which warrant further investigation.

Synthesis Methods

The synthesis of 1-(2,6-Dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile involves several steps, starting from the reaction of 2,6-dichloropyridine-4-carboxylic acid with pyrrolidine and triethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to obtain the final product, this compound. The overall yield of the synthesis is around 25-30%, and the purity of the compound can be enhanced by recrystallization or chromatography techniques.

properties

IUPAC Name

1-(2,6-dichloropyridine-4-carbonyl)pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-9-4-7(5-10(13)15-9)11(17)16-3-1-2-8(16)6-14/h4-5,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTYWSYQBMMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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